2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole moiety, an ethoxybenzyl group, and a trifluoromethylbenzyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the ethoxybenzyl and trifluoromethylbenzyl groups, and the final coupling reaction. Common reagents used in these steps include various halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include halides, amines, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: A simpler analog with similar structural features but lacking the ethoxybenzyl and trifluoromethylbenzyl groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another related compound with a different functional group arrangement.
Uniqueness
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C26H26F3NO3 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C26H26F3NO3/c1-2-31-23-10-5-21(6-11-23)17-30(16-20-3-8-22(9-4-20)26(27,28)29)14-13-19-7-12-24-25(15-19)33-18-32-24/h3-12,15H,2,13-14,16-18H2,1H3 |
InChI Key |
YSLXBRWORJQABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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